molecular formula C19H21ClN2O4S B2627438 3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946270-23-1

3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2627438
CAS No.: 946270-23-1
M. Wt: 408.9
InChI Key: SYDPUYYLHNWYLS-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that allows for versatile applications in various scientific fields.

Preparation Methods

The synthesis of 3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The aromatic ring undergoes nitration to introduce a nitro group.

    Amination: The nitro group is converted to an amine.

Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, often optimized for yield and purity.

Chemical Reactions Analysis

3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in different chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response .

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide include:

    4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: This compound has a similar structure but with a bromine atom instead of a chlorine atom.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-10-22-17-7-5-14(11-13(17)4-9-19(22)23)21-27(24,25)15-6-8-18(26-2)16(20)12-15/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPUYYLHNWYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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